molecular formula C10H10F2O3 B1414995 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid CAS No. 1039927-58-6

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

Katalognummer: B1414995
CAS-Nummer: 1039927-58-6
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: DDQQDZZCUFMCQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and two methyl groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid has been studied for its potential as a therapeutic agent due to its activity on EP1 receptors. These receptors are implicated in various physiological processes and diseases:

  • Pain Management : Compounds targeting EP1 receptors have shown promise in treating pain-related disorders such as dysmenorrhea and urinary incontinence .
  • Neurodegenerative Diseases : There is ongoing research into the use of EP1 receptor agonists for conditions like Alzheimer's and Parkinson's disease, where modulation of inflammatory pathways may provide therapeutic benefits .

Organic Buffer Applications

The compound serves as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it useful in various laboratory settings, particularly in enzymatic reactions where pH can significantly affect outcomes .

Data Tables

Below are tables summarizing key findings related to the applications of this compound.

Application Area Details
Pain ManagementEP1 receptor agonist; potential treatment for dysmenorrhea, urinary incontinence
Neurodegenerative DiseasesInvestigated for effects on Alzheimer's and Parkinson's disease
Organic BufferUsed in laboratory settings to maintain pH stability during biochemical reactions

Case Study 1: EP1 Receptor Agonist Activity

A study highlighted the efficacy of compounds similar to this compound as selective EP1 receptor agonists. The research demonstrated that these compounds could modulate pain pathways effectively, suggesting their potential utility in clinical settings for pain management .

Case Study 2: Biological Buffering

In laboratory experiments, this compound was utilized as an organic buffer. It successfully maintained stable pH levels during enzyme assays, leading to improved reaction yields compared to traditional buffers .

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, a process implicated in various diseases such as pulmonary fibrosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of dimethyl groups.

    4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of methyl groups.

Uniqueness

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is unique due to the presence of both difluoromethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10F2O3
  • CAS Number : 1039927-58-6
  • Molecular Weight : 220.18 g/mol

The compound features a benzoic acid structure with two methyl groups and a difluoromethoxy substituent, which influences its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these cell lines were reported at approximately 6.96 ± 0.66 μM and 6.42 ± 0.79 μM, respectively, indicating strong anticancer potential compared to standard drugs like nintedanib .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Alpha-glucosidase and Alpha-amylase : In vitro studies indicate that it effectively inhibits these enzymes, suggesting potential applications in managing diabetes by slowing carbohydrate absorption .

3. Antioxidant Properties

This compound has been assessed for its antioxidant capabilities through various assays. It exhibited significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases .

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Interaction : The compound binds to active sites of enzymes like alpha-glucosidase and alpha-amylase, disrupting their function through competitive inhibition.
  • Cellular Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Kumar et al. (2024)Demonstrated strong cytotoxicity against MCF-7 and A549 cells with notable enzyme inhibition properties .
ChEMBL DatabaseCompiled data indicating the compound's potential as a therapeutic agent due to its favorable drug-likeness properties .
PubChem AnalysisProvided insights into the compound's chemical properties and biological targets.

Eigenschaften

IUPAC Name

4-(difluoromethoxy)-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQQDZZCUFMCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(F)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039927-58-6
Record name 4-(difluoromethoxy)-3,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Reactant of Route 5
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.